1,4-DIMETHYL 2-(THIOPHENE-2-AMIDO)BENZENE-1,4-DICARBOXYLATE
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Overview
Description
1,4-DIMETHYL 2-(THIOPHENE-2-AMIDO)BENZENE-1,4-DICARBOXYLATE is a complex organic compound that features a thiophene ring attached to a benzene ring with two carboxylate groups and a thiophene-2-amido substituent. This compound is part of the thiophene derivatives family, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-(THIOPHENE-2-AMIDO)BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with 1,4-dimethylbenzene-1,4-dicarboxylic acid under specific conditions. The reaction may require catalysts such as phosphorus pentasulfide (P4S10) and solvents like dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-(THIOPHENE-2-AMIDO)BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
1,4-DIMETHYL 2-(THIOPHENE-2-AMIDO)BENZENE-1,4-DICARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-(THIOPHENE-2-AMIDO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound’s amido and carboxylate groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- 1,4-Dimethylbenzene-1,4-dicarboxylic acid
- Thiophene-2-amido derivatives
Uniqueness
1,4-DIMETHYL 2-(THIOPHENE-2-AMIDO)BENZENE-1,4-DICARBOXYLATE is unique due to its combination of a thiophene ring with a benzene ring and multiple functional groups. This structural complexity allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
dimethyl 2-(thiophene-2-carbonylamino)benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-20-14(18)9-5-6-10(15(19)21-2)11(8-9)16-13(17)12-4-3-7-22-12/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVDIXFDNGAMOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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